molecular formula C9H9BrOS B8644753 1-[(2-Bromophenyl)sulfanyl]propan-2-one

1-[(2-Bromophenyl)sulfanyl]propan-2-one

Cat. No.: B8644753
M. Wt: 245.14 g/mol
InChI Key: GYJCNXHTLAJBCT-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)sulfanyl]propan-2-one is a sulfur-containing ketone derivative featuring a 2-bromophenyl group attached to the propan-2-one scaffold via a sulfanyl (-S-) linkage. For instance, compounds like 1-[(4-Chlorophenyl)sulfanyl]propan-2-one (melting point 28–30 °C) and related imino/hydrazono derivatives highlight the influence of substituents on physicochemical behavior .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2-bromophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H9BrOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3

InChI Key

GYJCNXHTLAJBCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

The substitution pattern on the aromatic ring significantly impacts properties. For example:

  • 1-[(4-Chlorophenyl)sulfanyl]propan-2-one ():
    • Melting point: 28–30 °C.
    • ¹H NMR (CDCl₃) : δ 3.57 (s, CH₂), 2.20 (s, CH₃).
    • ¹³C NMR : δ 203.0 (C=O), 133.1–129.3 (aromatic carbons).
    • IR : 1705 cm⁻¹ (C=O stretch), 1492 cm⁻¹ (aromatic C=C), 809 cm⁻¹ (C-Cl) .
    • The bromo analog (target compound) is expected to exhibit a higher melting point and distinct IR peaks (e.g., C-Br stretch ~550–600 cm⁻¹) due to bromine’s larger atomic radius and polarizability.

Functional Group Variations: Sulfanyl vs. Imino/Hydrazono Groups

Compounds such as 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one () replace the sulfanyl group with imino (-NH-) and hydrazono (-NH-N=) linkages. These modifications:

  • Reduce solubility in nonpolar solvents due to increased hydrogen-bonding capacity.
  • Alter reactivity: Hydrazono derivatives are prone to cyclization or coordination with metal ions, unlike sulfanyl analogs .

Aryl Group Modifications: Bromophenyl vs. Furfuryl or Fluorophenyl

  • Likely lower thermal stability compared to bromophenyl derivatives due to the oxygen-rich furan system .
  • Methyl groups on the aryl ring improve lipophilicity, affecting solubility and diffusion properties .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Melting Point (°C) Key ¹H NMR Shifts (δ) IR Peaks (cm⁻¹) Reference
1-[(4-Chlorophenyl)sulfanyl]propan-2-one 28–30 3.57 (s, CH₂), 2.20 (s, CH₃) 1705 (C=O), 809 (C-Cl)
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one Not reported Not available Not available
1-(2-Furfurylthio)-propanone Not reported Not available Not available

Table 2: Functional Group Impact on Reactivity

Functional Group Example Compound Key Reactivity Traits
Sulfanyl (-S-) 1-[(2-Bromophenyl)sulfanyl]propan-2-one Susceptible to oxidation; nucleophilic at sulfur
Imino/Hydrazono 1-(4-Bromophenylimino)-propan-2-one Prone to cyclization; metal coordination
Phenoxy (-O-) 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Chelates metals; participates in condensation

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